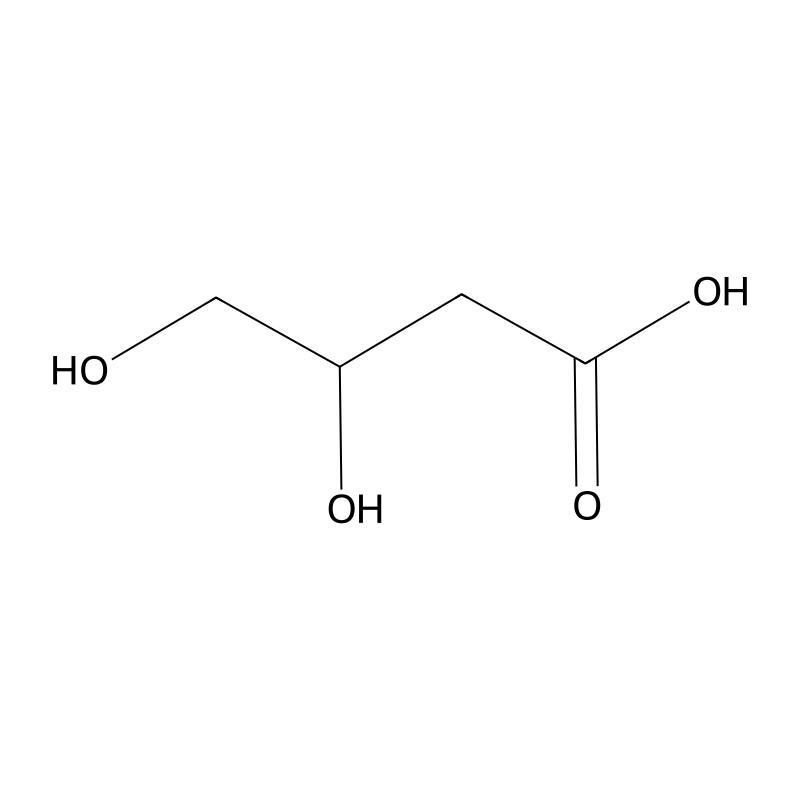3,4-Dihydroxybutanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Physiological Occurrence and Potential Role in Satiety
3,4-Dihydroxybutanoic acid (3,4-DHB) is a naturally occurring metabolite found in humans and other organisms like the bacteria Escherichia coli []. It is present in healthy individuals' urine, but its concentration significantly increases in patients with succinic semialdehyde dehydrogenase (SSADH) deficiency, a genetic disorder [].
Research suggests 3,4-DHB may play a role in satiety, the feeling of fullness after eating. Studies have shown that administering 3,4-DHB to rodents suppresses their food intake, suggesting it could potentially be explored as a treatment for obesity.
Potential Biomarker for Dementia
Elevated levels of 3,4-DHB have been observed in the serum of individuals with various forms of dementia, including Alzheimer's disease []. This finding raises the possibility of using 3,4-DHB as a biomarker for dementia, aiding in early diagnosis and potentially treatment monitoring []. However, further research is needed to validate its potential as a reliable and specific biomarker.
Other Potential Applications
Several ongoing areas of research are exploring other potential applications of 3,4-DHB:
- Neuroprotective effects: Studies are investigating the potential neuroprotective properties of 3,4-DHB, aiming to understand its role in protecting brain cells from damage [].
- Antioxidant properties: Research is exploring the potential antioxidant properties of 3,4-DHB, investigating its ability to scavenge free radicals and protect cells from oxidative stress [].
3,4-Dihydroxybutanoic acid is a beta-hydroxy acid characterized by two hydroxyl groups located at the 3rd and 4th carbon positions of butanoic acid. Its chemical formula is C₄H₈O₄, and it has a molecular weight of approximately 120.1 g/mol. This compound is also known as 3,4-dihydroxybutyric acid and is a normal metabolite found in human urine .
The primary reactions involving 3,4-dihydroxybutanoic acid include:
- Oxidation: It can undergo oxidation to form corresponding carbonyl compounds.
- Esterification: The carboxylic acid group can react with alcohols to form esters.
- Decarboxylation: Under certain conditions, it may lose carbon dioxide to yield other products.
These reactions are significant for its potential applications in organic synthesis and biochemistry .
3,4-Dihydroxybutanoic acid plays a role in human metabolism and has been identified as a biomarker for certain metabolic disorders. Elevated levels of this compound are observed in patients with succinic semialdehyde dehydrogenase deficiency, indicating its importance in metabolic pathways . Additionally, it exhibits neuroprotective properties and has been studied for its potential therapeutic effects on neurological conditions .
Several methods exist for synthesizing 3,4-dihydroxybutanoic acid:
- Enzymatic Synthesis: An in vitro enzymatic cascade involving multiple enzymes has been developed to convert D-xylose into 3,4-dihydroxybutanoic acid. This method shows promise for industrial applications due to its efficiency and reduced need for costly cofactors .
- Chemical Synthesis: The compound can also be synthesized from glucose sources through reactions involving alkaline hydrogen peroxide and various bases. This method facilitates the conversion of abundant renewable resources into valuable intermediates .
3,4-Dihydroxybutanoic acid finds applications in various fields:
- Pharmaceutical Industry: Its metabolic role makes it a candidate for drug development targeting metabolic disorders.
- Biotechnology: Used as a platform chemical for producing other valuable compounds.
- Food Industry: Potential applications in food preservation and flavor enhancement due to its antioxidant properties .
Research indicates that 3,4-dihydroxybutanoic acid interacts with various biological systems. Its elevated levels in urine serve as a diagnostic marker for metabolic disorders. Studies have shown that this compound can influence neurotransmitter systems, suggesting potential implications for neuropharmacology .
Several compounds share structural or functional similarities with 3,4-dihydroxybutanoic acid. Here are some notable examples:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 2-Hydroxybutanoic Acid | C₄H₈O₃ | Contains one hydroxyl group; simpler structure |
| 3-Hydroxybutyric Acid | C₄H₈O₃ | One hydroxyl group at the third position |
| 3,4-Dihydroxybenzoic Acid | C₇H₆O₄ | Hydroxyl groups on a benzene ring |
While all these compounds are hydroxy acids, 3,4-dihydroxybutanoic acid's unique positioning of hydroxyl groups distinguishes it from others, allowing for specific biological interactions and applications that are not shared by its analogs .
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Other CAS
Wikipedia
(S)-3,4-dihydroxybutyric acid








